4-氨基甲氧羰基哌啶

描述

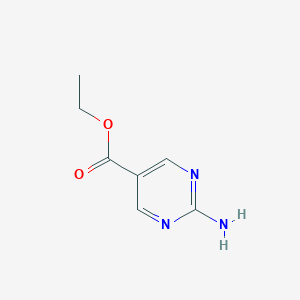

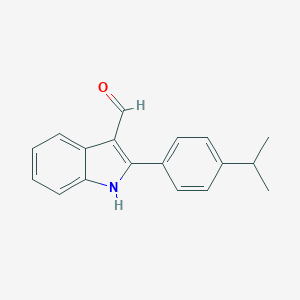

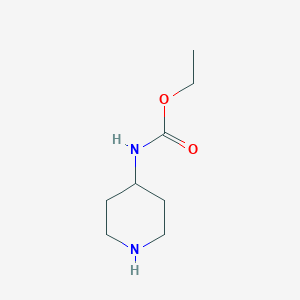

4-Aminocarbethoxypiperidine is an organic compound primarily used in scientific research and development . It has a molecular formula of C8H16N2O2 .

Synthesis Analysis

The synthesis of 4-Aminocarbethoxypiperidine and its derivatives has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-Aminocarbethoxypiperidine consists of a series of well-ordered atoms, with a molecular weight of 172.23 g/mol . The structure consists of a β-sandwich subdomain followed by α-helical segments .

Chemical Reactions Analysis

The chemical reactions involving 4-Aminocarbethoxypiperidine are complex and can involve various intra- and intermolecular reactions . The reactivity descriptors were thoroughly examined to determine which cluster had the best biological potential for adsorption .

Physical And Chemical Properties Analysis

It has a molecular weight of 172.23 . The compound should be stored at temperatures between 0-8°C .

科学研究应用

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-Aminocarbethoxypiperidine: is a valuable intermediate in medicinal chemistry. It is used in the synthesis of various therapeutic agents due to its piperidine structure, which is a common motif in pharmaceuticals . Its derivatives are found in drugs that exhibit a wide range of biological activities, including antihypertensive, antipsychotic, and antidiabetic properties.

Material Science: Polymer Synthesis

In material science, 4-Aminocarbethoxypiperidine contributes to the development of novel polymers. Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties. This makes it suitable for creating specialized materials used in high-performance applications .

Biotechnology: Enzyme Inhibition Studies

This compound is utilized in biotechnological research, particularly in enzyme inhibition studies. By modifying enzymes’ active sites, researchers can understand the mechanism of action and potentially develop inhibitors that could lead to new treatments for diseases .

Environmental Science: Ecotoxicology

4-Aminocarbethoxypiperidine: is studied in environmental science for its ecotoxicological effects. Understanding its behavior and breakdown in ecosystems helps in assessing the environmental impact of related compounds and in designing greener synthesis pathways .

Pharmaceutical Research: Drug Discovery

In pharmaceutical research, 4-Aminocarbethoxypiperidine is explored for its potential in drug discovery. Its structural features are advantageous in creating compounds with improved pharmacokinetic and pharmacodynamic profiles, leading to the discovery of new drugs .

Analytical Chemistry: Chromatography

The compound’s unique properties make it a candidate for use in analytical chemistry, particularly in chromatography as a standard or derivative for the separation and analysis of complex mixtures, aiding in the identification and quantification of substances .

安全和危害

属性

IUPAC Name |

ethyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRHHWNUZXRDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocarbethoxypiperidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。